3,4-Dimethoxy-4'-methylbenzhydrol
Overview
Description
3,4-Dimethoxy-4’-methylbenzhydrol is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol It is a derivative of benzhydrol, featuring two methoxy groups at the 3 and 4 positions on one phenyl ring and a methyl group at the 4’ position on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3,4-Dimethoxy-4’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the preparation of 3,4-Dimethoxy-4’-methylbenzhydrol may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the ketone to the corresponding alcohol under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-4’-methylbenzhydrol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol (CH3OH).
Major Products Formed
Oxidation: 3,4-Dimethoxy-4’-methylbenzophenone.
Reduction: 3,4-Dimethoxy-4’-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-4’-methylbenzhydrol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-4’-methylbenzhydrol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Similar structure but lacks the methyl group at the 4’ position.
4,4’-Dimethoxybenzhydrol: Similar structure but lacks the methoxy groups at the 3 and 4 positions.
Uniqueness
3,4-Dimethoxy-4’-methylbenzhydrol is unique due to the presence of both methoxy groups and a methyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for studying specific chemical reactions and developing new materials with tailored properties .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIXJLGWITJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374324 | |
Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423177-67-7 | |
Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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